3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at the 3-position, a methyl group at the 2-position, and a complex ethylamine side chain featuring dual methoxy groups. Sulfonamides are widely studied for their pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects .
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-12-14(18)8-6-10-17(12)24(20,21)19-11-16(23-3)13-7-4-5-9-15(13)22-2/h4-10,16,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUMHBBBKBZRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
- IUPAC Name : 3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide
- Molecular Formula : C16H20ClN O4S
- Molecular Weight : 357.85 g/mol
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives reported that certain compounds effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus strains. The minimum inhibitory concentrations (MIC) ranged from 1–32 µg/mL for effective compounds, suggesting potential applications in treating bacterial infections .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide | 1–32 | Staphylococcus aureus, Enterococcus |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer types, with IC50 values indicating effective concentrations required to inhibit cell growth:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20–93.46 |
| MDA-MB-231 | 7.87–70.53 |
The compound's mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, particularly in breast cancer cells .
Antioxidant Activity
Antioxidant assays have shown that the compound possesses significant radical scavenging activity. The ability to reduce oxidative stress markers suggests its potential role in preventing oxidative damage in biological systems. The antioxidant activity was quantified using various assays, revealing effective concentrations that could mitigate oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of sulfonamide derivatives found that the tested compound effectively inhibited biofilm formation by clinical strains of Staphylococcus aureus. This property is crucial for developing treatments against biofilm-associated infections .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on human cervical (HeLa) and breast cancer (MCF-7) cell lines. The results indicated a strong correlation between concentration and cytotoxicity, with significant morphological changes observed at higher concentrations .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression and microbial resistance mechanisms. These studies suggest that the compound may interact favorably with specific enzymes and receptors critical for tumor growth and bacterial survival.
Scientific Research Applications
Research has indicated that this compound exhibits a variety of biological activities, including:
- Antiviral Effects : Compounds structurally related to 3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide have shown significant inhibition of hepatitis B virus (HBV) replication in vitro. The mechanism involves the modulation of cellular proteins such as A3G, which are crucial for antiviral responses .
- Antibacterial Activity : Sulfonamides are known for their antimicrobial properties. Studies have demonstrated that related sulfonamide derivatives effectively inhibit various bacterial pathogens, including Staphylococcus aureus, showcasing their potential as antibacterial agents .
- Anticancer Potential : Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. For example, structural analogs have shown selective cytotoxicity against melanoma cells, indicating the potential for development as chemotherapeutic agents .
Antiviral Activity
A study focusing on N-phenylbenzamide derivatives indicated that compounds similar to our target compound could significantly inhibit HBV replication in vitro. The mechanism was linked to increased levels of A3G, suggesting that similar derivatives might exhibit comparable antiviral properties.
Antibacterial Efficacy
Research on sulfonamide compounds has shown effective inhibition against various bacterial pathogens. A notable study demonstrated the efficacy of a related sulfonamide derivative against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity.
Anticancer Potential
Investigations into sulfonamide-based compounds revealed their ability to modulate pathways involved in cancer cell survival. One study reported that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting the potential for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-Chloro-N-[2-(2-Furyl)-2-Hydroxy-2-(2-Thienyl)ethyl]-2-Methylbenzenesulfonamide ()
- Key Differences : Replaces the methoxyphenyl group with furan and thiophene rings.
- The hydroxyl group in this compound may enhance hydrogen bonding compared to the methoxy groups in the target compound .
- Molecular Weight : 397.89 () vs. ~413.9 for the target compound (estimated from similar structures).
3-Chloro-N-(2-(5,7-Dioxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-yl)ethyl)-2-Methylbenzenesulfonamide ()
- Key Differences : Incorporates a pyrrolopyridine dione group, a bicyclic system with hydrogen-bonding and electron-deficient properties.
Substituent Effects on Physicochemical Properties
N-{4-[(3-Chloro-2-Methylphenyl)Sulfamoyl]Phenyl}-4-Methoxybenzenesulfonamide ()
- Key Differences : Contains a bis-sulfonamide structure with a 4-methoxyphenyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₃ClN₂O₅S | ~430.9 | 3-Cl, 2-Me, dual 2-MeO-Ph | Enzyme inhibition, antimicrobial |
| 3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide | C₁₇H₁₆ClNO₄S₂ | 397.89 | Furan, thiophene, -OH | Enhanced H-bonding interactions |
| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | C₁₅H₁₇NO₃S | 305.8 | Single MeO-Ph, ethylamine | Carbonic anhydrase inhibition |
| N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide | C₂₀H₁₈ClN₂O₆S₂ | 496.9 | Bis-sulfonamide, 4-MeO-Ph | Ionic interaction-driven activity |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 3-Chloro-2-methylbenzenesulfonyl chloride (aryl sulfonyl chloride backbone).
- 2-Methoxy-2-(2-methoxyphenyl)ethylamine (branched ethylamine sidechain).
Coupling these intermediates via sulfonamide bond formation yields the final product. Each component requires distinct synthetic strategies, as detailed below.
Synthesis of 3-Chloro-2-Methylbenzenesulfonyl Chloride
Chlorosulfonation of Toluene Derivatives
The aryl sulfonyl chloride backbone is synthesized via chlorosulfonation of 3-chloro-2-methyltoluene. This reaction typically employs chlorosulfonic acid under controlled conditions:
- Reaction Conditions :
The crude product is purified via recrystallization from hexane, yielding 3-chloro-2-methylbenzenesulfonyl chloride with ~75% efficiency.
Table 1: Optimization of Chlorosulfonation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| Equiv. ClSO₃H | 2.5 | 3.0 | 3.0 |
| Yield (%) | 62 | 75 | 75 |
Synthesis of 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine
Grignard Addition to α-Methoxy Ketones
The branched ethylamine sidechain is constructed through a stereoselective Grignard reaction:
- Synthesis of 2-Methoxy-2-(2-methoxyphenyl)acetophenone :
Epoxide Ring-Opening Strategy
An alternative route involves epoxide intermediates:
- Epoxidation of 2-Methoxyvinylbenzene :
Sulfonamide Bond Formation
Classic Coupling with Arylsulfonyl Chlorides
The final step involves reacting 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of a base:
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) shows >99.5% purity with a retention time of 6.7 minutes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide, and how are intermediates purified?
- Methodology : The synthesis typically involves:
Sulfonylation : Reacting 3-chloro-2-methylbenzenesulfonyl chloride (precursor) with 2-methoxy-2-(2-methoxyphenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
Purification : Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Critical Parameters : Temperature control (0–5°C during sulfonylation) and inert atmospheres (N₂/Ar) prevent side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.3–3.8 ppm, sulfonamide NH at δ 6.1–6.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.08) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C to identify decomposition points.
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) to determine optimal storage conditions .
- Light Sensitivity : UV-Vis spectroscopy under ambient vs. dark conditions to detect photodegradation .
Advanced Research Questions
Q. What strategies optimize reaction yields during multi-step synthesis?
- Approaches :
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for chlorination and coupling steps .
- Catalyst Screening : Test Pd/C or CuI for Ullmann-type couplings to enhance aryl-ether bond formation .
- DoE (Design of Experiments) : Statistically optimize solvent ratios (e.g., DMF:H₂O) and reagent equivalents .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Method :
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter chloro position) .
Biological Assays : Test analogs against enzyme targets (e.g., carbonic anhydrase IX) using fluorometric assays (IC₅₀ calculations) .
Computational Modeling : Docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
